N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]methanesulfonamide
Overview
Description
N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]methanesulfonamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.10381361 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Indole Derivatives
A study detailed the one-step synthesis of 2-substituted 1-methylsulfonyl-indoles, showcasing how N-(2-halophenyl)methanesulfonamides react with terminal acetylenes to yield indoles with various functional groups at the 2-position. This process emphasizes the compound's utility in synthesizing indole derivatives, which are critical in medicinal chemistry and material science (Sakamoto et al., 1988).
Structural and Supramolecular Analysis
Research on nimesulide triazole derivatives, including structural analogs of N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]methanesulfonamide, highlighted the influence of substitution on supramolecular assembly. The study utilized X-ray powder diffraction to reveal the compounds' crystal structures, demonstrating the role of intermolecular interactions in determining molecular assembly and stability (Dey et al., 2015).
Molecular Conformation Studies
A DFT-based computational study on N-(2-methylphenyl)methanesulfonamide and its derivatives examined the molecular conformation, NMR chemical shifts, and vibrational transitions. This research provides insights into the electronic structure and reactivity of such compounds, which are essential for designing molecules with specific properties (Karabacak et al., 2010).
Properties
IUPAC Name |
N-[3-(2,3-dihydroindole-1-carbonyl)-2-methylphenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-14(7-5-8-15(12)18-23(2,21)22)17(20)19-11-10-13-6-3-4-9-16(13)19/h3-9,18H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEREDYWFGDQLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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